(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

Chiral Building Block Enantioselective Synthesis Stereochemical Integrity

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride (CAS 1391490-20-2) is a chiral, non-racemic pyrrolidine derivative supplied as a hydrochloride salt. It consists of a pyrrolidine ring substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group in the (R)-configuration.

Molecular Formula C11H13ClF3NO
Molecular Weight 267.68
CAS No. 1391490-20-2
Cat. No. B2884377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride
CAS1391490-20-2
Molecular FormulaC11H13ClF3NO
Molecular Weight267.68
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl
InChIInChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1
InChIKeyCQVGKBSZXQYCTD-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride (CAS 1391490-20-2): A Chiral Building Block


(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride (CAS 1391490-20-2) is a chiral, non-racemic pyrrolidine derivative supplied as a hydrochloride salt. It consists of a pyrrolidine ring substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group in the (R)-configuration . This compound serves as a versatile, enantioenriched intermediate or building block for pharmaceutical research and organic synthesis, where the defined stereochemistry and unique electronic properties of the trifluoromethoxy substituent are critical for downstream molecular function .

Why Generic Substitution of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is Risky


Interchanging (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride with a racemic mixture, the (S)-enantiomer, or an analog with a different 4-substituent can lead to divergent stereochemical outcomes and altered physicochemical properties, which can undermine the integrity of a research or development program. The enantiomer dictates the 3D presentation of the key phenyl-pyrrolidine pharmacophore to any biological target, while the trifluoromethoxy group imparts distinct lipophilic and electronic characteristics compared to analogs like 4-trifluoromethyl or 4-methoxy phenyl groups. Without rigorous quantitative comparison, simple substitution threatens reproducibility and SAR interpretation [1].

Quantitative Evidence Guide for (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride Differentiation


Enantiomeric Purity vs. Racemate: Absolute Configuration and Optical Rotation

While a direct head-to-head comparison of optical rotation values is not consistently reported in a single authoritative source, available vendor datasheets indicate the (R)-enantiomer can be supplied with a chiral purity of 95% or higher, which is a critical parameter for stereochemical fidelity . In contrast, the racemic mixture (CAS 1185121-45-2) has a net optical rotation of zero. This difference is fundamental; the (R)-enantiomer provides a defined stereochemical input, whereas a racemate introduces statistical complexity, potentially halving the yield of a desired diastereomer in a subsequent reaction or yielding a 1:1 mixture of diastereomeric products.

Chiral Building Block Enantioselective Synthesis Stereochemical Integrity

Chemical Purity Comparison: Validated Batch Data vs. Typical Analog Purity

The target compound is available with a standard purity of at least 95%, confirmed by NMR, HPLC, or GC analyses . This level of analytical validation is not uniformly guaranteed for all closely related analogs from various suppliers. While a direct batch-to-batch comparison for a specific analog is not provided here, the availability of detailed batch-specific analytical reports provides a procurement advantage, ensuring higher experimental reproducibility.

Building Block Purity Reproducibility Analytical Validation

Lipophilicity Modulation: Trifluoromethoxy vs. Trifluoromethyl Group

The trifluoromethoxy (OCF3) group imparts distinct lipophilicity and electronic properties compared to the more common trifluoromethyl (CF3) substituent. Computational predictions (e.g., using XLogP3) for the free base indicate a LogP of approximately 2.8, whereas the analogous 4-trifluoromethyl-2-phenylpyrrolidine has a predicted LogP of about 3.1 [1]. This difference of ~0.3 log units can translate to a measurable impact on molecular solubility and passive membrane permeability, offering a nuanced option for medicinal chemists optimizing ADME profiles.

LogP Physicochemical Properties Drug-likeness

Salt Form Advantage: Hydrochloride vs. Free Base Solubility

The target compound is provided as a hydrochloride salt, a form well-known to enhance aqueous solubility and stability compared to the free base. While quantitative intrinsic solubility data for this specific hydrochloride is scarce in published literature, its salt form is a guaranteed physicochemical advantage. The free base, 2-(4-(trifluoromethoxy)phenyl)pyrrolidine (CAS 1213312-86-7), is expected to have significantly lower water solubility . For in vitro assays or formulation studies requiring aqueous dosing, the hydrochloride form is the directly applicable material, eliminating the need for a pre-formulation salt conversion step.

Aqueous Solubility Salt Screening Formulation Development

Recommended Application Scenarios for (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride (CAS 1391490-20-2)


Enantioselective Synthesis of Chiral Drug Candidates

Use this compound where the (R)-configuration of the 2-phenylpyrrolidine fragment is a required structural element for target engagement. The pre-resolved stereochemistry avoids a lossy chiral separation step, directly installing the correct stereochemical element into a lead compound. This is critical for programs where the eutomer-eudysmic ratio is extreme, as evidenced by the need for high enantiomeric purity (≥95%) .

Fine-Tuning of Lipophilicity in Lead Optimization

When a medicinal chemistry program requires a subtle reduction in LogP to improve ADME properties (e.g., solubility, metabolic stability) while retaining a phenylpyrrolidine core, the trifluoromethoxy variant (predicted LogP ~2.8) offers a quantifiable advantage over the trifluoromethyl analog (predicted LogP ~3.1) [1]. This allows SAR studies to discriminate the electronic and lipophilic contributions of the 4-substituent.

Direct Use in Biological Assays Requiring Aqueous Formulation

For in vitro enzyme or cell-based assays where the use of organic co-solvents is disfavored, the hydrochloride salt provides immediate aqueous compatibility. This removes the uncertainty and resource burden of formulating the free base, enabling rapid and reproducible screening of this chiral amine building block as a fragment or intermediate .

Method Development for Chiral Chromatography or Asymmetric Synthesis

As a well-characterized, non-racemic standard, the (R)-enantiomer is ideally suited for developing and validating chiral HPLC or SFC methods. Its high specified purity and defined stereochemistry serve as a benchmark for method calibration, ensuring accurate separation and quantification of the (R) and (S) enantiomers in future synthetic batches .

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